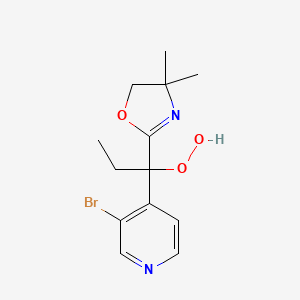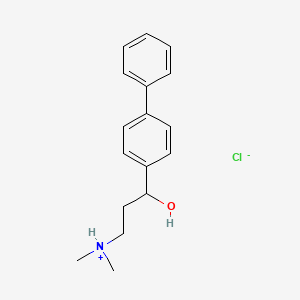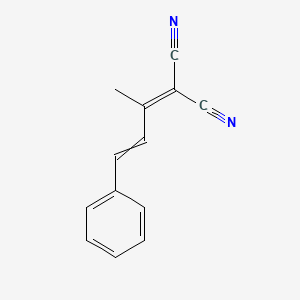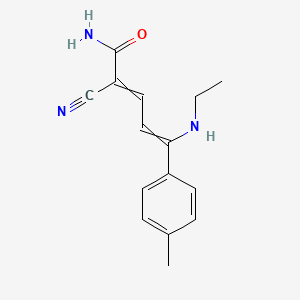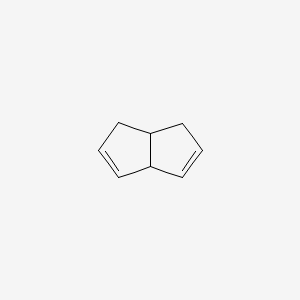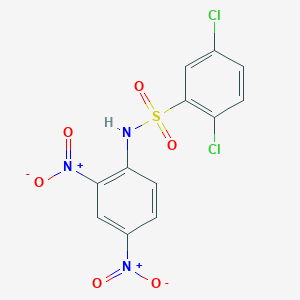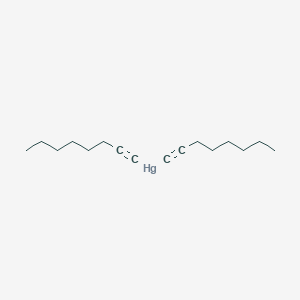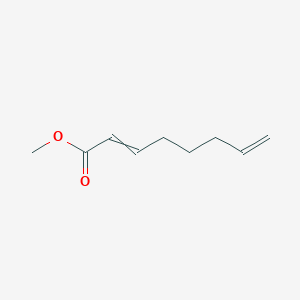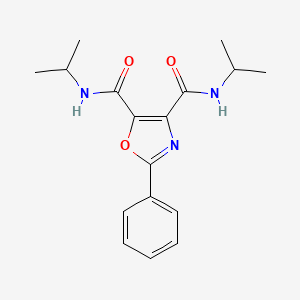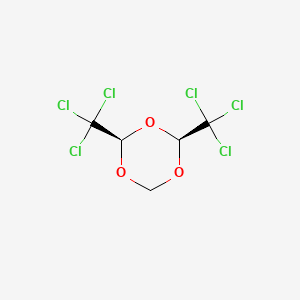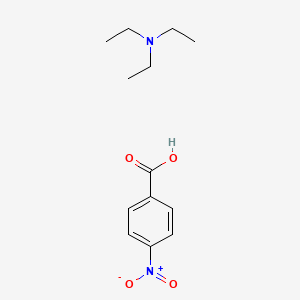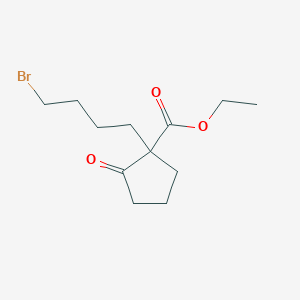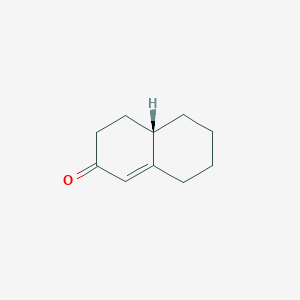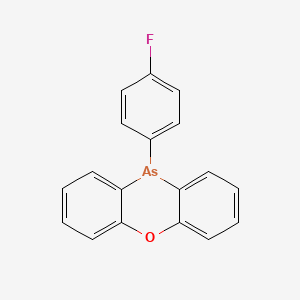
10-(4-Fluorophenyl)-10H-phenoxarsinine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(4-Fluorophenyl)-10H-phenoxarsinine is an organoarsenic compound characterized by the presence of a phenoxarsinine core substituted with a 4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-Fluorophenyl)-10H-phenoxarsinine typically involves the reaction of phenoxarsine with 4-fluorophenyl derivatives under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where phenoxarsine is reacted with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety. The use of automated reactors and real-time monitoring systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
10-(4-Fluorophenyl)-10H-phenoxarsinine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert the compound to its corresponding arsenic hydrides.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Arsenic oxides and fluorinated by-products.
Reduction: Arsenic hydrides and phenoxarsine derivatives.
Substitution: Substituted phenoxarsine compounds with various functional groups.
Scientific Research Applications
10-(4-Fluorophenyl)-10H-phenoxarsinine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.
Mechanism of Action
The mechanism of action of 10-(4-Fluorophenyl)-10H-phenoxarsinine involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. Additionally, it may disrupt cellular processes by interfering with signal transduction pathways and inducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
10-Phenyl-10H-phenoxarsinine: Lacks the fluorine substitution, resulting in different reactivity and biological activity.
10-(4-Chlorophenyl)-10H-phenoxarsinine: Similar structure but with a chlorine atom instead of fluorine, leading to variations in chemical properties and applications.
10-(4-Bromophenyl)-10H-phenoxarsinine:
Uniqueness
10-(4-Fluorophenyl)-10H-phenoxarsinine is unique due to the presence of the fluorine atom, which enhances its stability and reactivity. The fluorine substitution also influences the compound’s biological activity, making it a valuable candidate for various applications in research and industry .
Properties
CAS No. |
51440-07-4 |
|---|---|
Molecular Formula |
C18H12AsFO |
Molecular Weight |
338.2 g/mol |
IUPAC Name |
10-(4-fluorophenyl)phenoxarsinine |
InChI |
InChI=1S/C18H12AsFO/c20-14-11-9-13(10-12-14)19-15-5-1-3-7-17(15)21-18-8-4-2-6-16(18)19/h1-12H |
InChI Key |
UISFHEMTSSZYOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=CC=CC=C3[As]2C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


